molecular formula C18H25ClFN3OS B2671233 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride CAS No. 1215628-39-9

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2671233
CAS No.: 1215628-39-9
M. Wt: 385.93
InChI Key: RKZNTYICZNJGRP-UHFFFAOYSA-N
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Description

Historical Context of Benzothiazole-Based Compounds in Research

Benzothiazole, a bicyclic heteroaromatic compound comprising fused benzene and thiazole rings, has been a cornerstone of medicinal chemistry since its discovery in the late 19th century. Early studies identified its presence in natural products such as the antitumor agent thiostrepton and the antioxidant 2-(4-hydroxybenzothiazole) found in marine organisms. The synthetic versatility of the benzothiazole scaffold became evident in the mid-20th century with the development of commercial drugs like Riluzole (used in amyotrophic lateral sclerosis) and Pramipexole (a dopamine agonist for Parkinson’s disease), both featuring the benzothiazole nucleus. Industrial applications emerged concurrently; benzothiazole derivatives were employed as vulcanization accelerators in rubber production and as corrosion inhibitors, with annual U.S. production exceeding 10,000 lbs by the 1990s.

The introduction of fluorine into benzothiazole systems, as seen in the 4-fluorobenzo[d]thiazol-2-yl moiety of the target compound, represents a modern evolution of this scaffold. Fluorination strategies, widely adopted post-2000, aim to enhance metabolic stability and binding affinity in drug candidates.

Significance in Medicinal Chemistry

Benzothiazole derivatives exhibit remarkable pharmacological diversity, spanning antimicrobial, antiviral, and anticancer activities. The target compound’s structure integrates three pharmacologically relevant elements:

  • 4-Fluorobenzo[d]thiazol-2-yl group : Fluorine’s electronegativity modulates electron distribution, improving interactions with hydrophobic pockets in biological targets.
  • Cyclohexanecarboxamide : Conformational flexibility from the cyclohexane ring may enhance binding to structurally diverse enzymes or receptors.
  • Dimethylaminoethyl side chain : Tertiary amines improve aqueous solubility and enable protonation-dependent membrane penetration.

This combination exemplifies rational drug design principles, leveraging both aromatic and aliphatic components to optimize pharmacokinetic and pharmacodynamic profiles.

Research Objectives

Current investigations into the compound focus on:

  • Structure-Activity Relationship (SAR) Analysis : Systematically varying substituents on the benzothiazole, cyclohexane, and ethylamino groups to quantify their contributions to bioactivity.
  • Target Identification : Elucidating interactions with oncogenic kinases (e.g., EGFR, VEGFR) or neurodegenerative disease targets (e.g., tau protein aggregates).
  • Synthetic Optimization : Developing catalytic methods for enantioselective synthesis, particularly for the cyclohexanecarboxamide segment.

Benzothiazole Derivatives as Privileged Scaffolds in Drug Discovery

The benzothiazole nucleus is classified as a “privileged scaffold” due to its ability to bind multiple biological targets through:

  • π-π Stacking : The aromatic system interacts with tyrosine/phenylalanine residues in protein binding sites.
  • Hydrogen Bonding : The thiazole nitrogen serves as a hydrogen bond acceptor, while substituents like the 4-fluoro group act as donors.
  • Metal Coordination : Sulfur and nitrogen atoms chelate metal ions in enzyme active sites.

Table 1 : Clinically Approved Benzothiazole-Based Drugs and Their Targets

Drug Name Target Therapeutic Area
Riluzole Glutamate transporters Neurodegeneration
Thioflavin T Amyloid fibrils Diagnostic imaging
Zopolrestat Aldose reductase Diabetic complications

[Sources: 1,3]

Current Research Status and Knowledge Gaps

Recent advances include the synthesis of fluorinated benzothiazoles via Fe(II)-catalyzed radical acylations and the development of benzothiazole-cyclohexane hybrids for kinase inhibition. However, critical gaps persist:

  • Mechanistic Uncertainty : The exact mode of action for 4-fluorobenzo[d]thiazol-2-yl derivatives remains underexplored, particularly in epigenetic modulation.
  • Delivery Challenges : The hydrochloride salt’s high polarity may limit blood-brain barrier penetration, necessitating prodrug strategies.
  • Ecotoxicology Data : Environmental fate studies are lacking despite benzothiazoles’ persistence in aquatic systems.

Ongoing work aims to address these gaps through computational modeling and high-throughput screening campaigns.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3OS.ClH/c1-21(2)11-12-22(17(23)13-7-4-3-5-8-13)18-20-16-14(19)9-6-10-15(16)24-18;/h6,9-10,13H,3-5,7-8,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZNTYICZNJGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: The compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated benzo[d]thiazole moiety may interact with enzymes or receptors, leading to biological effects. The dimethylaminoethyl group can enhance the compound's solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Target Compound and Analogs
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound Cyclohexanecarboxamide 4-fluorobenzo[d]thiazol-2-yl, dimethylaminoethyl ~443.94* Fluorinated benzothiazole, tertiary amine, amide
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Quinoline-2-carboxamide 4-hydroxyquinoline, dimethylaminopropyl 309.79 Quinoline, tertiary amine, hydroxyl, amide
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline-2-carboxamide 4-hydroxyquinoline, pyrrolidinylethyl 321.80 Quinoline, secondary amine, hydroxyl, amide
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide Thiazole-2-acetamide Chloromethylthiazole, phenylsulfonyl ~341.84* Thiazole, sulfonyl, chloromethyl, amide
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazol-2-amine 4-chlorophenyl, dimethylaminobenzylidene ~358.89* Thiazole, imine, tertiary amine

*Calculated based on empirical formulas.

Key Observations:
  • Benzothiazole vs. This may influence receptor-binding selectivity .
  • Amide Linkage Variations: The cyclohexanecarboxamide in the target compound provides conformational rigidity compared to the flexible acetamide in or the hydroxyquinoline carboxamide in .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and absence of S-H bands (~2500–2600 cm⁻¹) align with thiazole-thione tautomer stability observed in .
  • Solubility : The hydrochloride salt enhances water solubility, akin to ranitidine hydrochloride’s formulation .

Hypothetical Pharmacological Implications

  • Fluorine Substitution: The 4-fluoro group may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs like .
  • Tertiary Amine Functionality : Protonation at physiological pH could facilitate interactions with negatively charged biological targets (e.g., enzymes, receptors), similar to SzR-105’s mechanism .

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylaminoethyl group , a fluorobenzo[d]thiazole moiety , and a cyclohexanecarboxamide structure. Its molecular formula is C20H23ClFN3OSC_{20}H_{23}ClFN_3OS with a molecular weight of approximately 437.9 g/mol . The presence of the dimethylamino group is known to enhance solubility and biological activity, while the fluorobenzo[d]thiazole component is associated with various pharmacological effects.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity . A study evaluating benzothiazole derivatives found that specific compounds demonstrated cytotoxic effects against cancer cell lines such as A549, MCF7-MDR, and HT1080 .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (μM)
2cA5495.12
3cMCF7-MDR4.89
3bHT10806.34

Antimicrobial Activity

In addition to antitumor properties, the compound also shows potential antimicrobial activity . Similar benzothiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and several fungal strains, indicating a broad spectrum of antimicrobial effects .

The mechanism through which this compound exerts its biological effects involves binding to specific biological targets. Interaction studies suggest that it may bind effectively to DNA, disrupting cellular processes and leading to cell death in cancerous cells .

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent investigation into the antitumor effects of related compounds demonstrated that those with similar structural motifs exhibited promising results in both 2D and 3D assay formats against lung cancer cell lines (A549, HCC827, NCI-H358). For instance, one derivative showed an IC50 value of 6.75 μM against A549 cells in 2D assays .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of benzothiazole derivatives found that certain compounds displayed significant inhibitory effects against various bacterial strains, suggesting potential therapeutic applications in treating infections .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity in cancer cells
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling a dimethylaminoethylamine moiety to a fluorobenzo[d]thiazol-2-yl scaffold. Key steps include amide bond formation and cyclization. Solvent choice (e.g., dimethylformamide or dichloromethane) and temperature control (20–60°C) are critical for optimizing yield and selectivity. Catalysts like EDCI/HOBt or DCC may enhance coupling efficiency . Purification often employs recrystallization or column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with fluorobenzo[d]thiazole protons appearing as distinct singlets (δ 7.8–8.2 ppm). Mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). Infrared spectroscopy (IR) identifies amide C=O stretches (~1650 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹) . Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers ensure the stability of this hydrochloride salt during storage and handling?

  • Methodological Answer : The compound should be stored in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Stability testing via accelerated degradation studies (40°C/75% RH for 1 month) monitors hygroscopicity and hydrolysis. Lyophilization may enhance long-term stability for biological assays .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are incorporated via continuum models (e.g., PCM). These predictions guide experimental design, such as regioselective modifications of the fluorobenzo[d]thiazole ring .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

  • Metabolic profiling : LC-MS/MS identifies metabolites in plasma/liver microsomes.
  • Formulation optimization : Liposomal encapsulation or PEGylation improves solubility and half-life .
  • Dose-response recalibration : Adjust dosing intervals based on in vitro IC₅₀ values and in vivo PK/PD modeling .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against neurological targets?

  • Methodological Answer :

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from brain lysates, followed by LC-MS/MS proteomics .
  • Functional assays : Electrophysiology (patch-clamp) evaluates ion channel modulation.
  • Knockdown/knockout models : CRISPR-Cas9 silencing of putative targets (e.g., NMDA receptors) validates specificity .

Q. What advanced analytical approaches differentiate polymorphic forms of this hydrochloride salt?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and counterion interactions.
  • DSC/TGA : Differential scanning calorimetry detects melting points and hydrate formation.
  • Solid-state NMR : Distinguishes hydrogen-bonding networks in amorphous vs. crystalline phases .

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